N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
This compound is a bis-furan-substituted ethanediamide featuring a 4-fluorobenzenesulfonyl group. Its structure comprises two furan-2-yl ethyl moieties linked via an ethanediamide bridge, with one arm substituted by a fluorinated arylsulfonyl group. The furan rings contribute to π-π stacking and hydrogen-bonding capabilities, common in bioactive molecules .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O6S/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHYZGKLSMHUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 4-fluorobenzenesulfonyl chloride involves the reaction of fluorobenzene with chlorosulfonic acid, producing 4-fluorobenzenesulfonyl chloride.
Step 2: : Formation of N-(2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl)amine by reacting 4-fluorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine in the presence of a base like triethylamine.
Step 3: : Coupling Reaction : Combining the resulting intermediate with ethanediamide in a suitable solvent such as dichloromethane and using coupling reagents like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) to obtain N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide.
Industrial Production Methods
Utilizes bulk chemicals and scaled-up reactors.
Optimization of yield and purity via continuous flow processes and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : May undergo oxidation at the furan rings.
Reduction: : Possible reduction of the sulfonyl group under strong reducing conditions.
Substitution: : Likely electrophilic or nucleophilic substitutions at the furan or benzene rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, in aprotic solvents.
Substitution: : Halogenating agents, nucleophiles, in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: : Sulfonic acids or ketones.
Reduction: : Sulfoxides or sulfides.
Substitution: : Various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: : Acts as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: : Potential as a biochemical probe due to its unique functional groups.
Medicine: : Investigated for anti-inflammatory, anticancer, or antimicrobial activities, exploiting the sulfonyl and furan functionalities.
Industry: : Used in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
Biochemical Interactions: : Likely interacts with cellular proteins via sulfonyl or amide linkages.
Molecular Targets: : Could target enzymes, receptors, or DNA, depending on its binding affinity and specificity.
Pathways Involved: : May influence oxidative stress pathways, apoptosis, or signal transduction processes.
Comparison with Similar Compounds
Substituent Variations in Ethanediamide Derivatives
Key Comparisons:
Heterocyclic Modifications
Example :
Sulfonamide-Based Analogues
- W-15 and W-18 (): These piperidinylidene sulfonamides share the sulfonamide motif but lack ethanediamide or furan groups. Their structural divergence highlights the target compound’s unique dual furan-ethanediamide architecture, which may confer selectivity in biological targets .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Features a nitro group and methylsulfonyl moiety. The nitro group increases electrophilicity, contrasting with the target’s fluorine substituent, which avoids such reactivity .
IR and NMR Data
- Target Compound : Expected IR peaks at ~1250 cm⁻¹ (C=S in sulfonamide, if present) and ~1660–1680 cm⁻¹ (C=O stretch in ethanediamide), based on related structures .
- Hydrazinecarbothioamides (): Show C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹. The absence of C=O in tautomeric triazoles (e.g., compounds 7–9) confirms structural divergence from the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
